molecular formula C14H12O3S B1668149 1-Ethylphenoxathiin 10,10-dioxide CAS No. 134476-36-1

1-Ethylphenoxathiin 10,10-dioxide

Cat. No. B1668149
M. Wt: 260.31 g/mol
InChI Key: HQSRQKBSOOZLHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BW-1370U87 is a monoamine oxidase A (MAO-A) inhibitor potentially for treatment of depression. BW-1370U87 elevates neurotransmitter amines in the brain over the same dose range at which it exhibits positive activities in animal models of depressive illness. BW-1370U87's mechanism of action follows simple competitive kinetics, so that an unusually high concentration of tyramine in peripheral tissues may displace the inhibitor from MAO-A sites in the intestine and liver.

Scientific Research Applications

Metabolic Characterization

1-Ethylphenoxathiin 10,10-dioxide (BW1370U87) was studied as a possible monoamine oxidase-A inhibitor, with its metabolism characterized using human liver microsomes. Metabolites identified included sidechain-oxidized variants and the unsubstituted phenoxathiin-10,10-dioxide (Shockcor et al., 1996).

Structural Elucidation Techniques

The structure of 1-ethyl-phenoxathiin 10,10-dioxide's epoxide, also investigated as a monoamine oxidase-A inhibitor, was elucidated using advanced NMR techniques. This involved analyzing a tiny sample, highlighting the compound's significance in molecular structure studies (Shockcor et al., 1994).

Polymer Science Applications

1-Ethylphenoxathiin 10,10-dioxide and related compounds were used in synthesizing new cardopolyamides. These polymers, characterized by their physical properties such as IR spectra and thermal analysis, demonstrate the versatility of 1-ethylphenoxathiin 10,10-dioxide in material science (Reddy & Srinivasan, 1987).

Chirality Studies

The inclusion process of phenoxathiin-10,10-dioxide in various cyclodextrins was analyzed, contributing to understanding chirality and molecular interactions in chemistry. This research has broader implications for molecular design and drug development (Sandu, Tablet, & Hillebrand, 2013).

Energy Conversion Applications

Research into platinum-based sensitizers for light-to-electricity conversion in photoelectrochemical cells has utilized derivatives of 1-Ethylphenoxathiin 10,10-dioxide. This application in renewable energy showcases the compound's potential in sustainable technologies (Islam et al., 2001).

properties

CAS RN

134476-36-1

Product Name

1-Ethylphenoxathiin 10,10-dioxide

Molecular Formula

C14H12O3S

Molecular Weight

260.31 g/mol

IUPAC Name

1-ethylphenoxathiine 10,10-dioxide

InChI

InChI=1S/C14H12O3S/c1-2-10-6-5-8-12-14(10)18(15,16)13-9-4-3-7-11(13)17-12/h3-9H,2H2,1H3

InChI Key

HQSRQKBSOOZLHH-UHFFFAOYSA-N

SMILES

CCC1=C2C(=CC=C1)OC3=CC=CC=C3S2(=O)=O

Canonical SMILES

CCC1=C2C(=CC=C1)OC3=CC=CC=C3S2(=O)=O

Appearance

Solid powder

Other CAS RN

134476-36-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BW-1370U87;  BW 1370U87;  BW1370U87;  1370U-87;  1370U 87;  1370U87

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-(1-hydroxyethyl)phenoxathiin 10,10-dioxide (590.2) g) in acetic acid (5.4 L) containing 70% aqueous perchloric acid (250 mL) was blanketed with nitrogen and 65 g of Pearlman's catalyst (20% palladium hydroxide on carbon, Aldrich Chemical Co., Milwaukee, Wis.) was added. The atmosphere above the reaction mixture was replaced by successive evacuation and flushing with nitrogen, and then the nitrogen was displaced by successive evacuations and flushing with hydrogen. The reaction mixture was then stirred vigorously and hydrogen was added until no more was taken up. The catalyst was filtered off and rinsed with acetic acid. The combined acetic acid solutions were diluted to approximately 23.5 L with water and stirred overnight at room temperature. The resulting off-white solid was collected by filtration, washed with water (2 L) and dried at 50° C. in a vacuum oven, giving 1-ethylphenoxathiin 10,10-dioxide. After recrystallization from ethyl acetate/hexanes it had a melting point of 114°-115° C. Recrystallization from ethyl acetate/pentane appeared to give a different crystalline form, mp 101°-103° C.
Name
1-(1-hydroxyethyl)phenoxathiin 10,10-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
5.4 L
Type
solvent
Reaction Step One
Quantity
65 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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